
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound that has been studied for its potential use in a variety of scientific applications. It is a white, crystalline solid with a melting point of about 100°C and a purity of 95%. 5-DCPMP has been studied for its ability to act as a catalyst and as an antioxidant, and its potential applications in the fields of biochemistry, physiology, and laboratory experiments.
Aplicaciones Científicas De Investigación
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. It has also been studied for its potential use in biochemistry and physiology, as well as in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is not fully understood. It is believed that the compound acts as an antioxidant by scavenging reactive oxygen species (ROS), thus protecting biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may act as a catalyst in the synthesis of organic compounds by promoting the formation of reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% are not fully understood. However, research has suggested that the compound may be beneficial in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may be useful in the synthesis of organic compounds, as it has been shown to promote the formation of reactive intermediates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of organic compounds, and as an antioxidant in the protection of biomolecules from oxidative damage. Additionally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is relatively easy to synthesize and purify, making it a convenient choice for laboratory experiments.
The main limitation of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is that its mechanism of action is not fully understood. Additionally, the compound may be toxic in high concentrations, and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the research and application of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research into the safety and efficacy of 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments is warranted. Finally, 5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% may have potential applications in the fields of biotechnology and nanotechnology, as its ability to act as a catalyst and antioxidant may be beneficial in these areas.
Métodos De Síntesis
5-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3,5-dichlorophenol and 2-methoxy-phenol in the presence of a base catalyst. This reaction yields the desired compound in a yield of approximately 80%. The second step involves the purification of the product, which can be accomplished by recrystallization.
Propiedades
IUPAC Name |
5-(3,5-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-3-2-8(6-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJSDNTATUKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685704 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261922-62-6 |
Source


|
| Record name | 3',5'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

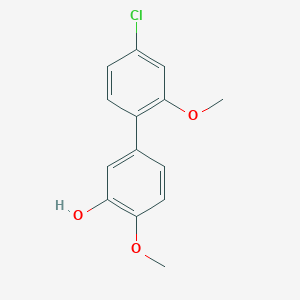
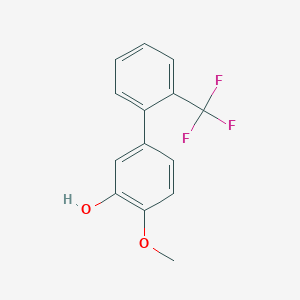

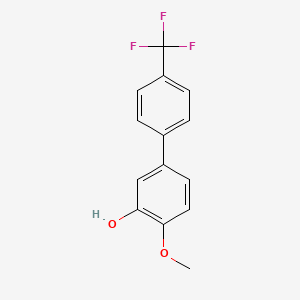
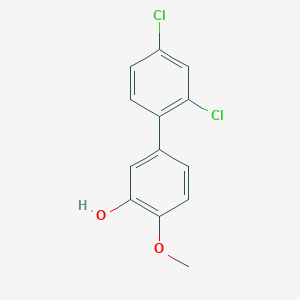
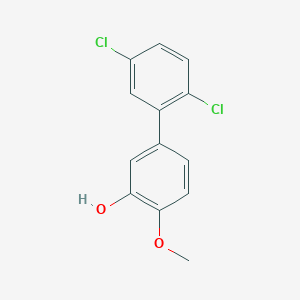
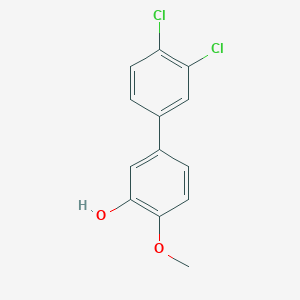
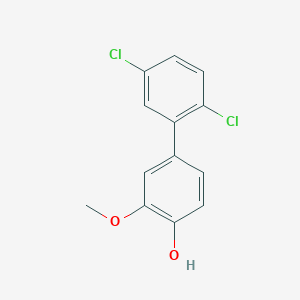

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)

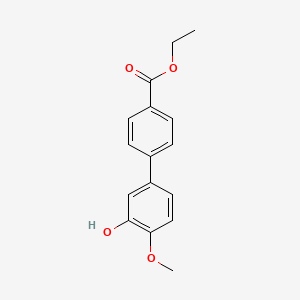
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)